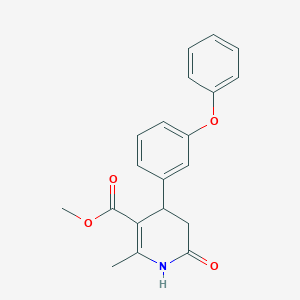

Methyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Description

Methyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a 3-phenoxyphenyl substituent at the 4-position and a methyl ester group at the 3-position.

Properties

IUPAC Name |

methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-13-19(20(23)24-2)17(12-18(22)21-13)14-7-6-10-16(11-14)25-15-8-4-3-5-9-15/h3-11,17H,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKQYZVRYCTETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (commonly referred to as Methyl THP) is a compound belonging to the tetrahydropyridine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with Methyl THP, supported by relevant data tables and case studies.

- Molecular Formula : C20H19NO4

- Molecular Weight : 337.37 g/mol

- CAS Number : [Not specified in the search results]

Mechanisms of Biological Activity

Tetrahydropyridines exhibit various mechanisms of action that contribute to their biological activities:

-

Anticancer Activity :

- Tetrahydropyridine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and inhibiting specific signaling pathways. For instance, studies indicate that certain tetrahydropyridine derivatives can act as potent inhibitors of the TRPV1 receptor, which is involved in pain signaling and cancer progression .

- A study reported that tetrahydropyridine derivatives exhibited IC50 values ranging from 11 µM to 58 µM against various cancer cell lines, indicating significant anticancer potential .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Studies

-

Anticancer Evaluation :

A study conducted on a series of tetrahydropyridine derivatives found that compound 49 exhibited an IC50 of 11 µM against the SK-N-SH neuroblastoma cell line, suggesting strong anticancer activity. This compound contained specific substitutions that enhanced its efficacy compared to other derivatives . -

Anti-inflammatory Assessment :

In vitro studies assessed the anti-inflammatory effects of tetrahydropyridine derivatives on human peripheral blood mononuclear cells (PBMCs). Results indicated a significant reduction in cytokine release when treated with these compounds, showcasing their potential as therapeutic agents for inflammatory diseases .

Data Tables

| Activity Type | Compound | IC50 (µM) | Cell Line/Target |

|---|---|---|---|

| Anticancer | Compound 49 | 11 | SK-N-SH |

| Anticancer | Compound 50 | 22 | SK-N-SH |

| Anti-inflammatory | Various THPs | Varies | PBMCs |

| Antimicrobial | Various THPs | Varies | S. pyogenes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

(a) Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

- Structural Differences: Replaces the 3-phenoxyphenyl group with a pyridin-2-yl ethenyl moiety.

- Key Findings: Exhibits a cis conformation stabilized by an intramolecular N–H⋯O hydrogen bond, forming a seven-membered ring . Crystal packing involves C–H⋯O and C–H⋯π interactions, creating a 3D network . Crystallographic parameters: Monoclinic system ($P2_1/c$), $a = 5.5746(2)$ Å, $Z = 4$, $R$-factor = 0.060 .

- Synthesis : Prepared via Wittig reaction using 6-methyltriphenylphosphonium bromide and 2-pyridinecarboxaldehyde .

(b) Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

- Structural Differences : Features a thiophen-3-yl group at the 5-position and a tosyl protective group.

- Key Findings: Demonstrated enantioselectivity during synthesis (72–83% yield) . Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to phenoxyphenyl .

(c) Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

- Structural Differences : Ethyl ester at the 3-position and 2-(trifluoromethyl)phenyl at the 4-position.

- Key Findings :

Ester Group Modifications

(a) Ethyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

- Structural Differences : Ethyl ester instead of methyl.

- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting bioavailability .

Functional Group Additions

(a) N-(6-Fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamide

- Structural Differences : Replaces the 3-carboxylate with a carboxamide group and adds a 4-(trifluoromethyl)phenyl.

- Solubility: 87 mg/mL in DMSO vs. <1 mg/mL in water .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.